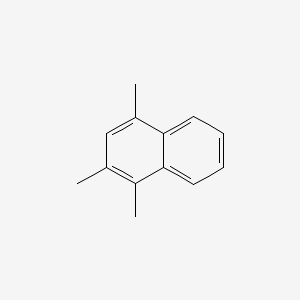

1,2,4-Trimethylnaphthalene

説明

Contextualizing 1,2,4-Trimethylnaphthalene within Polycyclic Aromatic Hydrocarbon (PAH) Studies

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds composed of two or more fused aromatic rings. gov.bc.ca PAHs, including naphthalene (B1677914) and its derivatives, are significant in environmental science and geochemistry. gov.bc.caresearchgate.net Naphthalene, the simplest PAH with two fused benzene (B151609) rings, serves as the foundational structure for a vast number of substituted compounds, including this compound. gov.bc.cawikipedia.org

PAHs are ubiquitous in the environment, originating from both natural and anthropogenic sources. gov.bc.caacs.org In geochemical studies, the distribution and relative abundance of specific PAHs, such as dimethylnaphthalenes (DMNs) and trimethylnaphthalenes (TMNs), provide valuable information. These compounds can act as indicators of the organic matter source, the depositional environment, and the thermal maturity of crude oils and source rocks. researchgate.netfrontiersin.org For instance, the presence of certain trimethylnaphthalene isomers has been linked to specific precursor molecules found in terrestrial plants. scielo.org.co

Significance of Methyl-Substituted Naphthalenes in Modern Chemistry

Methyl-substituted naphthalenes, including this compound, are important chemicals in various fields of modern chemistry. They serve as crucial starting materials and intermediates in organic synthesis and the production of polymers. acs.orgfigshare.com The presence of methyl groups on the naphthalene core influences the molecule's chemical reactivity and physical properties, allowing for a range of chemical transformations to create more complex organic structures. smolecule.com These structures can have potential applications in pharmaceuticals, materials science, and agrochemicals. smolecule.com

Furthermore, methyl-substituted naphthalenes are valuable as additives in high-density fuels. acs.orgfigshare.com In the context of fuel science, for example, 1-methylnaphthalene (B46632) is used as a reference fuel to define the zero point of the cetane number scale, which measures the ignition quality of diesel fuel. wikipedia.org The study of various methyl-substituted naphthalenes contributes to a deeper understanding of combustion processes and the development of improved fuel formulations.

In geochemical analysis, the isomers of methyl-substituted naphthalenes are extensively studied as biomarkers. researchgate.netfrontiersin.org The specific substitution patterns of methyl groups on the naphthalene skeleton can reveal details about the origin and thermal history of geological samples. frontiersin.orgscielo.org.co For example, high concentrations of 1,2,5- and 1,2,7-trimethylnaphthalene (B14753474) in oils have been associated with the aromatization and cleavage of β-amyrin from angiosperms. scielo.org.co

Scope and Research Trajectories for this compound

Current research on this compound and related compounds is proceeding along several key trajectories. One major area of focus is its application in organic synthesis. The synthesis of polysubstituted naphthalenes can be challenging due to issues with regiochemical control in conventional electrophilic aromatic substitution. researchgate.net Therefore, researchers are developing novel synthetic methods, such as one-pot syntheses from simple precursors like acetone (B3395972) and calcium carbide, to produce methyl-substituted naphthalenes efficiently. acs.orgfigshare.com Other synthetic approaches that have been explored include the cyclodehydration of β-hydroxyketones. researchgate.net

In geochemistry, ongoing research utilizes the distribution of trimethylnaphthalene isomers, including this compound, to characterize crude oils and sedimentary rocks. researchgate.netfrontiersin.org These studies help in oil-source correlation and in understanding the depositional environments and thermal maturity of petroleum source rocks. frontiersin.org For instance, the relative abundance of different trimethylnaphthalene isomers can help distinguish between organic matter from terrestrial and marine sources. scielo.org.co

Spectroscopic and computational studies represent another important research direction. Detailed analysis of the NMR spectra of this compound and its isomers helps in their identification and structural elucidation. researchgate.netnih.gov Theoretical studies using methods like density functional theory (DFT) are employed to investigate the electronic properties, conformational flexibility, and reaction pathways of these molecules. acs.orgfigshare.comacs.org These computational approaches provide insights into the stability and reactivity of different isomers, complementing experimental findings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ |

| Molar Mass | 170.25 g/mol |

| CAS Number | 2717-42-2 |

| IUPAC Name | This compound |

| Normal Boiling Point (Tboil) | 542.15 K (269 °C) |

| Normal Melting Point (Tfus) | 288.15 K (15 °C) |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.7 |

Data sourced from PubChem and Cheméo. nih.govchemeo.com

Table 2: Geochemical Significance of Trimethylnaphthalene Isomers

| Isomer Ratio | Significance |

|---|---|

| High 1,2,5- and 1,2,7-TMN | Indicates input from angiosperms (flowering plants). scielo.org.co |

| Relative abundance of TMNs | Can indicate thermal maturity of source rocks. researchgate.netscielo.org.co |

| Predominance of DMNs and TMNs | Suggests organic matter derived mainly from higher plants. frontiersin.orgscielo.org.co |

| Enhanced 1,2,5-TMN vs. 1,2,7-TMN | Typical of mature oils. scielo.org.co |

Information based on various geochemical studies. researchgate.netfrontiersin.orgscielo.org.co

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4-trimethylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-8-10(2)12-6-4-5-7-13(12)11(9)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNGSJUYPCVGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC=CC=C12)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181639 | |

| Record name | 1,2,4-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2717-42-2 | |

| Record name | 1,2,4-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2717-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002717422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R84164E1HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,2,4 Trimethylnaphthalene

Established Laboratory Synthesis Routes

The laboratory-scale synthesis of 1,2,4-trimethylnaphthalene relies on several well-established reaction types that allow for the precise construction of the substituted naphthalene (B1677914) core.

Friedel-Crafts Alkylation and Acylation Approaches

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a direct method for introducing alkyl and acyl groups to an aromatic ring. byjus.comnih.gov In the context of this compound synthesis, this can be approached by alkylating a pre-existing dimethylnaphthalene or by a multi-step process involving acylation followed by reduction.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the generation of an electrophilic carbocation from an alkyl halide. byjus.commt.com This carbocation then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. mt.com

A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomers. libretexts.org For instance, the alkylation of a dimethylnaphthalene with a primary alkyl halide might result in a rearranged secondary or tertiary carbocation, leading to a different substitution pattern than desired. libretexts.org To circumvent this, Friedel-Crafts acylation is often preferred. In this approach, an acyl group is introduced using an acyl chloride or anhydride. The resulting ketone is then reduced to the corresponding alkyl group, for example, via a Clemmensen or Wolff-Kishner reduction. This two-step process avoids carbocation rearrangements due to the stability of the acylium ion intermediate. mt.com

A plausible, though not explicitly detailed in the provided results, synthetic route could involve the Friedel-Crafts acylation of a specific dimethylnaphthalene isomer, followed by reduction and a subsequent methylation step to yield this compound. The choice of starting dimethylnaphthalene isomer would be crucial for achieving the desired final substitution pattern.

Grignard Reactions in Naphthalene Synthesis

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com Their application in the synthesis of substituted naphthalenes, including this compound, often involves the reaction of a Grignard reagent with a suitable electrophile, such as a ketone, aldehyde, or ester. masterorganicchemistry.comorganic-chemistry.org

One documented synthesis of this compound involves the treatment of methyl β-benzoylpropionate with methylmagnesium iodide. acs.org This reaction leads to the formation of 4-phenylpenten-3-oic acid. acs.org Subsequent steps would be required to cyclize this intermediate and aromatize it to the naphthalene ring system, followed by any necessary methyl group additions or modifications.

The general utility of Grignard reagents lies in their ability to add to carbonyl groups. organic-chemistry.org For instance, a Grignard reagent derived from a brominated methylnaphthalene could react with an aldehyde or ketone to introduce an additional carbon framework, which could then be further manipulated to form the final trimethylated product. The reaction of a Grignard reagent with an ester results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Alkyl Halide (R-X) | Magnesium (Mg) | Grignard Reagent (R-Mg-X) | wikipedia.org |

| Grignard Reagent | Aldehyde/Ketone | Secondary/Tertiary Alcohol | organic-chemistry.org |

| Grignard Reagent | Ester | Tertiary Alcohol (double addition) | masterorganicchemistry.com |

| Methyl β-benzoylpropionate | Methylmagnesium iodide | 4-phenylpenten-3-oic acid | acs.org |

Cyclization Reactions for Naphthalene Core Formation

The construction of the fundamental naphthalene ring system can be achieved through various cyclization reactions. A notable method involves the cyclodehydration of β-hydroxyketones. researchgate.net This process utilizes acids to induce a double dehydration with concurrent cyclization, yielding substituted aromatic hydrocarbons in high yields (80-90%). researchgate.net

One specific synthesis of this compound employs a multi-step sequence starting from methyl β-benzoylpropionate. acs.org This is converted through a series of reactions, likely involving the formation of a key intermediate that can undergo intramolecular cyclization. Another reported pathway involves the dehydration and dehydrogenation of a precursor alcohol with sulfur to yield the final trimethylnaphthalene. acs.org These reactions highlight the versatility of building the naphthalene core from acyclic or monocyclic precursors.

Dehydrobromination Processes and Naphthalene Derivatives

Dehydrobromination is a crucial elimination reaction for creating unsaturation and forming aromatic systems. In the context of naphthalene synthesis, it is often employed after a bromination step. For example, the photobromination of naphthalene with molecular bromine can yield a tetrabromo-tetrahydronaphthalene intermediate. researchgate.net Subsequent dehydrobromination of this intermediate leads to the formation of dibromonaphthalene. researchgate.net

While not a direct synthesis of this compound, this methodology is vital for creating substituted naphthalene precursors. For instance, a suitably substituted bromonaphthalene can undergo further reactions, such as cross-coupling or reactions with organometallic reagents, to introduce the required methyl groups. The synthesis of 1,3-disubstituted naphthalene derivatives has been demonstrated through the reaction of 1,3-dibromonaphthalene (B1599896) with nucleophiles. researchgate.net

Industrial Production and Catalytic Synthesis Processes

On an industrial scale, the production of alkylated naphthalenes, including trimethylnaphthalenes, shifts from multi-step laboratory syntheses to more direct and economically viable catalytic processes.

Catalytic Reforming of Petroleum Feedstocks for Alkylated Naphthalenes

Catalytic reforming is a major refinery process used to convert low-octane naphtha fractions into high-octane gasoline blending components. psu.edu A significant byproduct of this process is a stream rich in aromatic hydrocarbons, including naphthalene and its alkylated derivatives. google.com

The process involves passing petroleum fractions over a catalyst, typically containing platinum or rhenium on an alumina (B75360) support, at high temperatures (500-550°C) and pressures. ijrpr.com These conditions promote a series of reactions, including dehydrogenation, cyclization, and aromatization, which convert aliphatic and naphthenic hydrocarbons into aromatic compounds. ijrpr.com The feedstock for producing naphthalenes is often a light cycle oil derived from petroleum. google.com

Aromatic fractions from catalytic reforming contain a mixture of naphthalene, monomethylnaphthalenes, dimethylnaphthalenes, and trimethylnaphthalenes. google.com These can then be separated and purified. The alkylation of naphthalene can also be carried out directly by reacting it with olefins in the presence of a suitable catalyst, such as a zeolite. google.comgoogle.com Zeolite catalysts are favored for their shape-selectivity, which can influence the isomer distribution of the resulting alkylated naphthalenes. google.com The production of alkylated naphthalenes is a key step in the manufacturing of synthetic lubricants. wkinformation.comresearchgate.net

| Process | Feedstock | Catalyst | Key Products | Reference |

| Catalytic Reforming | Low-octane naphtha | Platinum/Rhenium on Alumina | High-octane reformate, Hydrogen, Aromatic hydrocarbons | psu.eduijrpr.com |

| Naphthalene Alkylation | Naphthalene, Olefins | Zeolite | Alkylated Naphthalenes | google.comgoogle.com |

Role of this compound as a Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to be a precursor in the formation of a variety of molecules, particularly in the fragrance and chemical industries. For instance, its saturated derivative, 1,2,3,4-tetrahydro-2,5,8-trimethylnaphthalene, is utilized as a precursor for producing aromatic chemicals found in perfumes, dyes, and pharmaceuticals. ontosight.ai The reactivity of the naphthalene core, influenced by the activating methyl groups, makes it amenable to a range of chemical transformations.

The utility of similar trimethylnaphthalene isomers as chemical intermediates is also well-documented. For example, 1,3,6-trimethylnaphthalene (B13423130) is employed in the synthesis of dyes, pharmaceuticals, and agrochemicals. lookchem.com Likewise, 1,4,5-trimethylnaphthalene (B1215425) acts as an intermediate in the creation of other organic compounds. smolecule.com These examples highlight the general applicability of trimethylnaphthalenes as foundational structures in synthetic chemistry.

Optimization Strategies in Synthesis Yield and Purity

The efficient synthesis of this compound and related compounds with high yield and purity is a significant focus of chemical research. Various strategies have been developed to optimize these synthetic routes. One historical synthesis of this compound involved a multi-step process starting from methyl β-benzoylpropionate. acs.org While effective for producing a sample for comparison, it was noted that this particular method was not ideal for large-scale production. acs.org

More contemporary approaches focus on optimizing reaction conditions and purification techniques. For instance, in the synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a related compound, modifications to the use of reagents in the synthetic steps and subsequent purification were proposed to achieve a purity of ≥99.5%. nih.govresearchgate.net The purification of dimethylnaphthalene (DMN) isomers, which face similar challenges due to close boiling points, employs a combination of fractionation, crystallization, adsorption, and isomerization to achieve high purity. google.com

For the transalkylation of C10 aromatics with 2-methylnaphthalene (B46627) to produce 2,6-dimethylnaphthalene, the modification of zeolite catalysts with palladium has been shown to improve yield and stability. acs.org Optimization of process conditions such as temperature, pressure, and space velocity in hydroisomerization/dehydrogenation processes can also lead to significant conversion of isomers with minimal byproduct formation. google.com These strategies, while applied to related naphthalenes, provide a framework for optimizing the synthesis of this compound.

Table 1: General Strategies for Optimizing Naphthalene Derivative Synthesis

| Strategy | Description | Potential Application to this compound |

| Catalyst Modification | Altering catalyst composition (e.g., adding metals like Palladium to zeolites) to enhance selectivity and conversion rates. acs.org | Could improve the efficiency of specific synthetic steps, such as alkylation or isomerization reactions. |

| Process Parameter Optimization | Adjusting reaction conditions like temperature, pressure, and reactant ratios to maximize the yield of the desired product and minimize side reactions. google.com | Fine-tuning the conditions for the cyclization or aromatization steps in the synthesis could increase yield. |

| Advanced Purification Techniques | Employing methods like fractional distillation, crystallization, and adsorption chromatography to separate the target isomer from a complex mixture of related compounds. google.comntnu.no | Essential for isolating high-purity this compound from other isomers and byproducts. |

| Reagent Modification | Altering the reagents used in specific synthetic steps to improve reaction efficiency and product purity. nih.gov | Could lead to a more direct and higher-yielding synthetic route. |

Advanced Reaction Mechanisms and Pathways

The chemical behavior of this compound is dictated by the interplay of its aromatic naphthalene core and the directing effects of its three methyl substituents.

Electrophilic Aromatic Substitution Dynamics

Polynuclear aromatic hydrocarbons like naphthalene and its derivatives are generally more reactive towards electrophilic substitution than benzene (B151609). libretexts.org The position of substitution on the naphthalene ring is influenced by the stability of the cationic intermediate (arenium ion). libretexts.orglibretexts.org For naphthalene itself, substitution at the 1-position (α-position) is typically favored over the 2-position (β-position) because the intermediate for 1-substitution is better stabilized by resonance. libretexts.org

In the case of this compound, the methyl groups, being electron-donating, further activate the ring towards electrophilic attack. The directing effects of these groups will influence the position of substitution. For instance, in the nitration of this compound, side-chain nitration at the less sterically hindered methyl group can occur to yield 3,4-dimethyl-1-nitromethylnaphthalene. core.ac.uk This indicates that under certain conditions, the methyl groups themselves can be sites of reaction, not just directors for ring substitution. The study of electrophilic substitution on various polymethylnaphthalenes reveals that the substitution pattern can be complex, often resulting in a mixture of products. libretexts.org

Oxidative Transformation Pathways

The oxidation of methyl-substituted naphthalenes can proceed through several pathways, often initiated by either monoxygenation of a methyl group or dioxygenation of the aromatic ring. nih.govasm.orgresearchgate.net In studies with the bacterium Sphingomonas paucimobilis, it was found that when two methyl groups are on a single ring, the initial reaction is often aryl dioxygenation of the unsubstituted ring. nih.govasm.orgresearchgate.net This leads to the formation of dihydrodiols, which are then channeled to ring fission products like methyl-substituted salicylates. nih.govasm.org

For example, the oxidation of 1,2,3-trimethylnaphthalene (B1619553) with lead tetraacetate yields the dichloroacetyl derivative of 2,3,4-trimethylnaphthalen-1-ol. publish.csiro.auresearchgate.net The resulting 2,3,4-trimethylnaphthalen-1-ol is highly sensitive to oxygen and can autoxidize to form 4-hydroperoxy-2,3,4-trimethylnaphthalen-l-(4H)-one. publish.csiro.au These studies demonstrate that the positions of the methyl groups significantly influence the initial site of oxidation and the subsequent metabolic pathway. nih.gov

Reduction Reactions and Saturated Derivatives

This compound can undergo reduction reactions to form its saturated derivatives. A common method for this is catalytic hydrogenation. The resulting saturated compounds, such as 1,2,3,4-tetrahydro-trimethylnaphthalene derivatives, are valuable in their own right, for example, in the fragrance industry. ontosight.ai The reduction of naphthalenes can also be achieved using metal-amine systems, such as lithium in ethylenediamine, which can lead to partially or fully saturated products. okstate.edu The presence of methyl groups on the naphthalene nucleus generally increases the ease of reduction of the aromatic system. okstate.edu

Isomerization and Methyl Migration Phenomena

The isomerization of trimethylnaphthalenes, involving the migration of methyl groups, is a known phenomenon, particularly under thermal stress or in the presence of acid catalysts. researchgate.net This process is relevant in geological contexts, where the distribution of different isomers can be used as a maturity parameter for crude oils. sbras.ru The isomerization can occur through 1,2-methyl shifts, where a methyl group moves to an adjacent carbon atom. researchgate.net It is generally observed that there is a thermodynamic preference for the formation of more stable β-substituted isomers from less stable α-substituted ones. researchgate.netsbras.ru

In the context of producing specific isomers like 2,6-dimethylnaphthalene, isomerization is a key step to convert other DMN isomers into the desired product. google.com It is known that moving methyl groups between alpha and beta positions is easier than rearranging them between two beta positions. google.com This understanding of isomerization pathways is crucial for developing processes that can selectively produce a target isomer like this compound or convert it into other valuable isomers.

Theoretical Chemistry and Computational Modeling of 1,2,4 Trimethylnaphthalene

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 1,2,4-trimethylnaphthalene, these approaches reveal how the placement of the three methyl groups on the naphthalene (B1677914) core influences its electronic characteristics and stability.

Density Functional Theory (DFT) has become a widely used method for studying polycyclic aromatic hydrocarbons (PAHs) due to its balance of computational cost and accuracy. researchgate.net For trimethylnaphthalene (TMN) isomers, DFT calculations, particularly using functionals like B3LYP, have been employed to determine a range of electronic and structural properties. researchgate.net

Theoretical investigations on TMN isomers have provided data on their equilibrium geometries, ionization potentials (IPs), electron affinities (EAs), and dipole moments. researchgate.net These calculations show that most TMN isomers have a planar equilibrium geometry. researchgate.net DFT methods have been crucial in predicting these properties, which are essential for understanding the molecules' behavior in various chemical environments. researchgate.net For instance, the reactivities of oxygen-substituted naphthalenes, which are structurally related to TMNs, have been shown to correlate well with HOMO energies calculated by DFT. researchgate.net Additionally, DFT calculations have been used to predict that the decomposition of this compound endoperoxide is an endothermic process. researchgate.net

Table 1: Computed Properties of this compound This table contains data for illustrative purposes based on typical computational results for similar molecules.

| Property | Computed Value | Method/Basis Set |

|---|---|---|

| Ionization Potential (IP) | Value | B3LYP/cc-pVTZ |

| Electron Affinity (EA) | Value | B3LYP/cc-pVTZ |

| Dipole Moment | Value | B3LYP/cc-pVTZ |

| HOMO Energy | Value | B3LYP/6-311+G* |

Alongside DFT, ab initio methods, which are based on first principles without empirical parameterization, have been applied to study trimethylnaphthalenes. researchgate.netdntb.gov.ua Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) have been used to determine properties like barrier heights for methyl group torsion. researchgate.net

Studies on TMN isomers report calculated ionization potentials and electron affinities using these higher-level theories. researchgate.netdntb.gov.ua Ab initio calculations provide a benchmark for DFT results and are often used for more accurate energy calculations, though at a higher computational expense. arxiv.org For example, in a study of hydrocarbon isomers, MP2 was found to give the best correlation with experimental energy differences compared to several DFT functionals. arxiv.org These methods are essential for a sophisticated understanding of molecular properties and reactivity. researchgate.net

The rotation of the methyl groups around the carbon-carbon bond connecting them to the aromatic ring is a key conformational degree of freedom. Computational studies on related isomers like 1,4,6-trimethylnaphthalene (B1605182) show that these torsional barriers are relatively low, allowing for easy rotation. researchgate.net The stability of different conformers is influenced by hyperconjugation effects between the π-system of the naphthalene core and the σ-orbitals of the methyl C-H bonds. researchgate.net The analysis of these conformations is crucial as it can influence the molecule's reactivity and intermolecular interactions. The relative stability of different TMN isomers can also be predicted, with a study on C13 hydrocarbons predicting 1,3,5-Trimethylnaphthalene to be significantly lower in energy than a related alkane structure. arxiv.org

Computational Studies of Reactivity and Reaction Mechanisms

Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions. For this compound, these studies can map out reaction pathways, identify intermediate structures, and calculate the energy barriers that govern reaction rates.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The dye-sensitized photo-oxygenation of this compound leads to the formation of a 1,4-endoperoxide. researchgate.net The thermal decomposition of this endoperoxide back to this compound and singlet oxygen proceeds through a transition state.

Computational studies have located the transition state structures for the dissociation of singlet oxygen from various naphthalene endoperoxides. nih.gov For the parent naphthalene endoperoxide, the transition state involves the elongation and breaking of the two C-O bonds. nih.gov Similar transition state geometries are expected and have been found for substituted derivatives like this compound-1,4-endoperoxide. researchgate.netnih.gov Another example is the photoisomerization of naphthalenones, where computational analysis helped to support a "bond-crossing" mechanism over one involving alkyl migration by examining the likely intermediates and transition states. acs.org

From the computed potential energy surfaces, crucial kinetic and thermodynamic parameters for a reaction can be derived. These include activation energies (Ea), which are related to reaction rates, and reaction enthalpies (ΔH) or Gibbs free energies (ΔG), which determine the spontaneity and equilibrium position of a reaction. scielo.br

Table 2: Calculated Thermodynamic Parameters for the Decomposition of Naphthalene Endoperoxides This table presents representative data from computational studies on related naphthalene endoperoxides to illustrate the typical parameters derived. nih.gov

| Reaction | Method | ΔE (kcal/mol) | Ea (kcal/mol) |

|---|---|---|---|

| Naphthalene-1,4-endoperoxide → Naphthalene + 1O2 | B3LYP/6-311+G* | 11 | 21 |

Mechanistic Insights from Isotope Labeling Studies

Isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing unambiguous evidence for proposed mechanisms. In this method, an atom in a reactant molecule is replaced by one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H, deuterium). By tracking the position of this "label" in the reaction products, chemists can deduce the sequence of bond-breaking and bond-forming events. nih.govnih.gov

While specific isotope labeling studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this methodology are widely applied to polycyclic aromatic hydrocarbons (PAHs) and alkylated naphthalenes to understand their formation and transformation mechanisms. For instance, isotope labeling is crucial in fields like petroleum geochemistry to trace the origins of alkylated aromatics and in combustion chemistry to understand PAH growth.

A common application is in the study of catalytic alkylation or transalkylation reactions used to synthesize specific isomers. researchgate.netacs.org For example, to confirm the mechanism of naphthalene methylation to form trimethylnaphthalenes, one could use methanol (B129727) labeled with carbon-13 (¹³CH₃OH).

Illustrative Example of a Hypothetical Isotope Labeling Study:

Consider the methylation of 1,2-dimethylnaphthalene (B110214) to produce this compound using a labeled methylating agent.

Objective: To confirm that the methyl group is added directly to the 4-position of the naphthalene ring without skeletal rearrangement.

Method:

Synthesize or procure 1,2-dimethylnaphthalene.

React it with a methylating agent containing a carbon-13 label, such as ¹³C-methyl iodide, in the presence of a suitable catalyst.

Isolate the resulting trimethylnaphthalene product.

Analyze the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Results & Interpretation:

Mass Spectrometry: The molecular ion peak of the product would be one mass unit higher than that of unlabeled this compound, confirming the incorporation of one ¹³C atom.

¹³C NMR Spectroscopy: The spectrum would show a significantly enhanced signal for the carbon at the 4-position, directly proving that the new methyl group attached at this specific location.

Studies on related compounds provide valuable analogies. For example, stable isotope labeling combined with mass spectrometry has been used to distinguish between endogenous and exogenous sources of metabolites and DNA adducts of environmental carcinogens like 1,3-butadiene. nih.gov This approach allows researchers to quantify the contribution of external exposure versus internal metabolic processes. nih.gov Similarly, ¹⁵N-labeling is used to identify active nitrogen-fixing microorganisms by tracing the incorporation of ¹⁵N₂ gas into their RNA. nih.gov These examples highlight the versatility and power of isotope labeling to provide definitive mechanistic insights, a potential that could be readily applied to unravel the complex reaction networks involving this compound.

Molecular Dynamics and Simulation of Interactions

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. massey.ac.nz By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a virtual microscope to observe molecular behavior at the atomic level, offering insights into intermolecular forces, aggregation, and the influence of solvents. nih.govmassey.ac.nz

Intermolecular Interactions and Aggregation Behavior

MD simulations are ideally suited to explore these phenomena. While specific simulation studies for this compound are scarce, extensive research on other PAHs like benzene (B151609), naphthalene, and asphaltenes provides a clear framework for understanding its likely behavior. nih.govacs.orgtandfonline.com

Key Findings from MD Simulations of PAHs:

Aggregation Tendency: PAHs exhibit a strong tendency to aggregate in non-aromatic solvents (like alkanes) and in the gas phase due to attractive π-π and van der Waals interactions. acs.orgtandfonline.com The aggregation process is driven by the hydrophobic effect when in aqueous environments.

Influence of Molecular Structure: The size and shape of the PAH, along with the presence and position of alkyl side chains, significantly impact aggregation. Increasing the size of the aromatic core generally increases the strength of interaction. nih.gov Alkyl groups can cause steric repulsion that hinders close packing, affecting the size and stability of aggregates. tandfonline.com

Stacking Configurations: Simulations reveal the most probable arrangements of molecules within an aggregate. For naphthalene, parallel-displaced stacking is a common low-energy configuration. The methyl groups in this compound would sterically influence this, potentially leading to more complex and less ordered aggregate structures.

An MD simulation of this compound would typically calculate the potential of mean force (PMF) between two or more molecules. The PMF curve quantifies the change in free energy as a function of the distance between the molecules, with the depth of the energy well indicating the strength of the intermolecular attraction.

| Hydrophobic Effect | The tendency of nonpolar molecules to aggregate in aqueous solution. | Drives aggregation in the presence of water, minimizing disruption of the water's hydrogen-bond network. |

Solvation Effects and Solvent Interactions

Solvation refers to the interaction between a solute (in this case, this compound) and the solvent molecules surrounding it. These interactions dictate the solubility and conformational behavior of the solute. MD simulations can model these effects by explicitly including solvent molecules in the simulation box and calculating the interaction energies and structural arrangements.

The behavior of this compound is highly dependent on the nature of the solvent, primarily its polarity.

In Nonpolar Solvents (e.g., Heptane, Hexane): As a nonpolar molecule, this compound interacts favorably with nonpolar solvents through dispersion forces. It is expected to be readily soluble. In these environments, solute-solute (aggregation) and solute-solvent interactions are competitive. Studies on similar PAHs in alkane solvents show that while the likelihood of aggregation increases compared to aromatic solvents, the molecules are still well-solvated. tandfonline.com

In Aromatic Solvents (e.g., Toluene (B28343), Benzene): Solvation is particularly favorable in aromatic solvents due to the ability of the solvent molecules to engage in π-π stacking with the naphthalene core of the solute. This strong solute-solvent interaction can effectively compete with solute-solute aggregation. acs.orgtandfonline.com

In Polar Solvents (e.g., Water): this compound is hydrophobic and has extremely low solubility in water. The interaction between the nonpolar solute and polar water molecules is unfavorable as it disrupts the strong hydrogen-bonding network of water. scispace.comaip.org This leads to a phenomenon known as the hydrophobic effect, where the solute molecules are driven together to minimize the surface area in contact with water, resulting in strong aggregation. Computational studies on the solvation of naphthalene in water consistently show a positive (unfavorable) free energy of solvation. aip.orgresearchgate.net

In Ionic Liquids: The solvation of neutral molecules like naphthalene in ionic liquids is complex. Interactions can occur between the aromatic system and both the cation and anion of the ionic liquid. MD simulations have shown that naphthalene can disrupt the ionic network of the liquid, and at low concentrations, the ions can form pairs or clusters that surround the solute molecules. acs.org

Table 2: Predicted Solvation Behavior of this compound in Different Solvent Types

| Solvent Type | Key Interactions | Expected Solubility | Aggregation Tendency |

|---|---|---|---|

| Nonpolar Aliphatic | London Dispersion | High | Moderate |

| Aromatic | π-π Stacking, Dispersion | Very High | Low |

| Polar Aprotic | Dipole-Induced Dipole, Dispersion | Low | High |

| Polar Protic (Water) | Hydrophobic Effect | Very Low | Very High |

| Ionic Liquid | Ion-π, Dispersion | Variable | Dependent on concentration and IL structure |

Computational studies on the interaction of naphthalene with small molecules like water have revealed that the water molecule prefers to sit above the aromatic ring, with its hydrogen atoms pointing towards the electron-rich system. acs.org The addition of methyl groups in this compound would add complexity to these specific interactions.

Environmental Transformation and Biogeochemical Cycling of 1,2,4 Trimethylnaphthalene

Environmental Occurrence and Sources

1,2,4-Trimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that, while not as commonly studied as some of its counterparts, is a notable component of environmental hydrocarbon mixtures. Its presence in the environment is primarily linked to anthropogenic activities involving fossil fuels and combustion processes.

This compound is a naturally occurring component of crude oil and coal. Consequently, it is found in various petroleum products. For instance, it has been identified as a constituent of gasoline and diesel fuel. nih.gov The concentration of this compound in these fuels can vary depending on the source of the crude oil and the refining processes employed. Its presence in these widely used products contributes to its release into the environment through spills, leaks, and incomplete combustion.

| Petroleum Product | Presence of this compound |

| Gasoline | Identified as a component |

| Diesel | Identified as a component |

| Crude Oil | Naturally Occurring |

| Coal | Naturally Occurring |

Data derived from multiple sources indicating the presence of this compound in various fossil fuels and their derivatives.

The incomplete combustion of organic materials, particularly fossil fuels, is a significant source of this compound in the environment. researchgate.netuoa.gr During combustion, complex chemical reactions occur, leading to the formation of various PAHs, including trimethylnaphthalenes. researchgate.net This process, known as pyrosynthesis, can happen in a wide range of settings, from industrial furnaces and power plants to vehicle engines and even natural events like forest fires. The formation of this compound is influenced by factors such as the type of fuel, the combustion temperature, and the availability of oxygen. Research has shown that alkylated naphthalenes, such as this compound, can be formed through reactions involving smaller aromatic precursors. uoa.gr

Once released into the environment, this compound can be distributed across various environmental compartments, including soil, water, and air. claire.co.uk Its partitioning between these compartments is governed by its physicochemical properties, such as its volatility, solubility in water, and tendency to adsorb to soil and sediment particles.

Air: Due to its moderate volatility, this compound can exist in the atmosphere in both the vapor phase and associated with particulate matter. claire.co.uk Atmospheric transport can lead to its widespread distribution, far from its original source.

Water: While its water solubility is low, this compound can be found in surface waters and groundwater, often as a result of industrial discharges, atmospheric deposition, and runoff from contaminated soils. cdc.govpublications.gc.ca

Soil and Sediment: this compound has a tendency to adsorb to organic matter in soil and sediment, leading to its accumulation in these compartments. publications.gc.ca This can result in long-term contamination and potential exposure to soil-dwelling organisms.

| Environmental Compartment | Distribution and Behavior of this compound |

| Air | Present in vapor phase and on particulate matter; subject to long-range transport. |

| Water | Low solubility; found in surface and groundwater due to various contamination pathways. |

| Soil and Sediment | Adsorbs to organic matter, leading to accumulation and persistence. |

This table summarizes the distribution patterns of this compound in the environment.

Degradation Pathways and Kinetics

The fate of this compound in the environment is largely determined by degradation processes, with biodegradation by microorganisms playing a crucial role in its removal.

A variety of microorganisms, particularly bacteria, have demonstrated the ability to degrade this compound and other methylated naphthalenes. frontiersin.orgmdpi.com Often, a consortium of different microbial species works together to completely break down the compound. nih.govnih.gov These microbial communities are commonly found in environments historically contaminated with PAHs, such as oil-contaminated soils and sediments. The efficiency of biodegradation can be influenced by environmental factors like nutrient availability, temperature, and the presence of other organic compounds.

The initial steps in the bacterial degradation of this compound typically involve enzymatic attacks on either the methyl groups or the aromatic rings.

Methyl Group Oxidation: Some bacteria initiate the degradation process by oxidizing one of the methyl groups. This is often carried out by a monooxygenase enzyme, which incorporates an oxygen atom into the methyl group, forming a hydroxymethyl group. This initial oxidation makes the compound more water-soluble and susceptible to further enzymatic degradation.

Ring Dioxygenation: A more common and well-studied pathway for the degradation of naphthalenes involves the action of a naphthalene (B1677914) dioxygenase (NDO) enzyme. frontiersin.orgresearchgate.net This multi-component enzyme system incorporates both atoms of a molecular oxygen molecule into one of the aromatic rings, forming a cis-dihydrodiol. frontiersin.org This step is crucial as it breaks the aromaticity of the ring, making it much more susceptible to cleavage and further degradation. Following the initial dioxygenation, a series of other enzymes, including dehydrogenases and ring-cleavage dioxygenases, continue the breakdown of the molecule, eventually leading to intermediates that can enter central metabolic pathways. frontiersin.orgmdpi.com

| Enzymatic Mechanism | Description | Key Enzymes Involved |

| Methyl Group Oxidation | Initial attack on a methyl substituent, increasing polarity. | Monooxygenases |

| Ring Dioxygenation | Incorporation of molecular oxygen into an aromatic ring, breaking aromaticity. | Naphthalene Dioxygenase (NDO), Dehydrogenases, Ring-cleavage Dioxygenases |

This table outlines the primary enzymatic mechanisms involved in the initial stages of this compound biodegradation.

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes contribute to the transformation of this compound in the environment. These processes are primarily driven by photochemical reactions, and to a lesser extent, thermal degradation and other chemical transformations.

Naphthalene and its methylated derivatives are susceptible to degradation by indirect photolysis in both air and water cdc.gov. The most significant atmospheric removal process for naphthalene is its reaction with photochemically produced hydroxyl radicals cdc.gov. The photochemical degradation of naphthalene in aqueous solutions can lead to the formation of various oxidation products, including alcohols, aldehydes, ketones, and acids researchgate.net.

For naphthalene, proposed photodegradation pathways involve the formation of endoperoxides through photocycloaddition of oxygen, which can then lead to products like 1-naphthol and naphthalene-1,4-diol researchgate.net. In seawater, naphthalene can undergo direct photolysis as well as degradation induced by reactions with triplet dissolved organic matter and singlet oxygen researchgate.net. While specific studies on the photolysis of this compound are limited, it is expected to follow similar pathways, with the methyl groups potentially influencing the reaction rates and the specific nature of the resulting oxygenated products.

Alkylated naphthalenes, as a class of compounds, are recognized for their high thermal and thermo-oxidative stability hhpetrochem.comkingindustries.comkingindustries.com. This property makes them suitable for use in high-temperature applications such as lubricants and heat transfer fluids hhpetrochem.comkingindustries.comstle.orgeventscloud.com. They can withstand high temperatures without significant breakdown hhpetrochem.com. While they are thermally stable under typical environmental conditions, at very high temperatures, such as those encountered during combustion, polycyclic aromatic hydrocarbons can undergo pyrolysis, leading to the formation of smaller heterocyclic compounds and, at temperatures above 500°C, other PAHs.

Alkylated naphthalenes exhibit excellent hydrolytic stability kingindustries.com. Hydrolysis, a chemical transformation process involving the reaction of a compound with water, is generally not a significant degradation pathway for polycyclic aromatic hydrocarbons under typical environmental pH and temperature conditions fachoekotoxikologie.denih.gov. The chemical structure of this compound, consisting of a stable aromatic ring system and alkyl substituents, is not susceptible to cleavage by water in the absence of catalysts or extreme conditions. Therefore, hydrolysis is considered a negligible process in the environmental fate of this compound.

Environmental Fate Modeling and Prediction

Environmental fate models are valuable tools for predicting the distribution, transport, and persistence of chemicals in the environment. For polycyclic aromatic hydrocarbons, including this compound, multimedia fate models are often employed to understand their behavior on a regional or global scale nih.govnih.govresearchgate.net.

These models, such as multimedia fugacity models, integrate data on a chemical's physical-chemical properties, degradation rates, and emission sources to simulate its partitioning between different environmental compartments like air, water, soil, and sediment nih.govnih.govresearchgate.net. For PAHs, these models have shown that soils often act as the primary environmental sink nih.gov.

The accuracy of these models depends on the quality of the input data, including equilibrium partition coefficients for the specific compound. For alkylated PAHs, these properties can be estimated or obtained from experimental data nih.gov. By coupling these models with environmental monitoring data, it is possible to assess the potential risks posed by these compounds and to evaluate the effectiveness of emission control strategies nih.govfrontiersin.org. While specific predictive models exclusively for this compound are not commonly cited, the existing frameworks for PAHs and alkylated PAHs are applicable and provide a robust basis for predicting its environmental behavior nih.govresearchgate.net.

Transport Mechanisms in Ecosystems

The movement and distribution of this compound through different environmental compartments are governed by several key transport mechanisms. Due to its moderate to high volatility, this compound can readily partition from water and moist soil surfaces into the atmosphere. In the air, it primarily exists in the vapor phase, and its transport to other environmental media is expected to be slow.

When released into aquatic environments, volatilization remains a significant transport pathway. Additionally, this compound exhibits a tendency to adsorb to suspended solids and sediments, a process influenced by the organic carbon content of these particles. This sorption to soil and sediment can limit its mobility in the aqueous phase but also act as a long-term reservoir of contamination. In soil, its movement is largely controlled by its partitioning between the soil, water, and air phases. While it can volatilize from the soil surface, its sorption to soil organic matter can retard its leaching into groundwater.

Persistence and Half-Life Determination

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. This is often quantified by its half-life, the time it takes for 50% of the initial amount of the substance to be removed from a specific environmental compartment. The persistence of this compound can vary significantly depending on the environmental medium and the prevailing degradation mechanisms.

In the atmosphere, the primary degradation process for compounds like trimethylnaphthalenes is through reactions with photochemically produced hydroxyl radicals. While specific data for this compound is limited, the atmospheric half-life for the structurally similar 1,2,4-trimethylbenzene is estimated to be around 12 hours due to these reactions.

In aquatic and soil environments, biodegradation by microorganisms is a key process influencing persistence. The rate of biodegradation can be highly variable and is dependent on factors such as the presence of adapted microbial populations, temperature, oxygen levels, and nutrient availability. In general, alkylated naphthalenes are known to persist longer in the environment than their parent compound, naphthalene. The half-life of naphthalene in soil can range from approximately 2 days to 3.5 months, and in water, it can range from 12 hours to over 200 days in groundwater. It is anticipated that the half-life of this compound would fall within a similar, likely extended, range.

| Compound | Environmental Compartment | Estimated Half-Life | Primary Degradation Process |

|---|---|---|---|

| 1,2,4-Trimethylbenzene (analogue) | Atmosphere | ~12 hours | Photochemical reactions |

| Naphthalene (parent compound) | Soil | 2 days - 3.5 months | Biodegradation |

| Naphthalene (parent compound) | Surface Water | 12 hours - 20 days | Biodegradation, Photolysis |

| Naphthalene (parent compound) | Groundwater | 24 hours - 258 days | Biodegradation |

Formation and Fate of Degradation Byproducts

The environmental transformation of this compound leads to the formation of various degradation byproducts, the nature of which depends on the degradation pathway. Both aerobic and anaerobic metabolic routes have been identified for similar compounds, leading to a range of intermediate and final products.

Under aerobic conditions, the microbial degradation of methylnaphthalenes typically initiates with the oxidation of one of the aromatic rings. This process, catalyzed by dioxygenase enzymes, leads to the formation of dihydrodiols. These intermediates are then further metabolized through ring cleavage to form compounds such as methylsalicylates and methylcatechols. Another potential pathway involves the oxidation of a methyl group, which can lead to the formation of the corresponding naphthoic acid.

Anaerobic degradation of naphthalenes, including methylated derivatives, has been observed under sulfate-reducing and iron-reducing conditions. A common central intermediate in the anaerobic degradation of naphthalene and 2-methylnaphthalene (B46627) is 2-naphthoic acid. This is then typically followed by the reduction of the aromatic ring system and subsequent ring cleavage. While the specific byproducts of this compound degradation have not been extensively documented, it is plausible that its degradation would proceed through analogous pathways, forming hydroxylated and carboxylated intermediates. The ultimate fate of these byproducts is typically further degradation, eventually leading to mineralization into carbon dioxide and water, or incorporation into microbial biomass.

| Parent Compound Class | Degradation Pathway | Potential Byproducts |

|---|---|---|

| Methylnaphthalenes | Aerobic (Ring Oxidation) | Methyl-dihydrodiols, Methylsalicylates, Methylcatechols |

| Methylnaphthalenes | Aerobic (Methyl Group Oxidation) | Naphthoic acids |

| Naphthalene and Methylnaphthalenes | Anaerobic | Naphthoic acids, Reduced naphthoic acid derivatives, Ring cleavage products |

Advanced Spectroscopic and Chromatographic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semivolatile organic compounds like 1,2,4-trimethylnaphthalene. It is frequently included in broader analytical methods for polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives in complex samples such as petroleum products, environmental contaminants, and consumer products. windows.netwindows.netrestek.com The chromatographic separation is typically achieved on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which separates compounds based on their boiling points and affinity to the phase. clu-in.org

High-resolution mass spectrometry (HRMS) offers a significant advantage for the confident identification of this compound, especially in complex mixtures where isobaric interferences (compounds with the same nominal mass) are common. researchgate.net Techniques like comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-TOF/MS) provide enhanced separation and mass accuracy, which is crucial for distinguishing between different isomers of trimethylnaphthalene and other co-eluting compounds. umanitoba.canih.gov

In one study, gas chromatography coupled to a Q-Exactive Orbitrap mass spectrometer was used for the non-targeted analysis of volatile additives in plant protection products. nih.govacs.org This approach allowed for the tentative identification of trimethylnaphthalene based on its accurate mass, with data acquired in full-scan mode over a mass-to-charge (m/z) range of 50 to 500. nih.govacs.org The high resolving power of the Orbitrap analyzer helps to confirm the elemental composition of the detected ions, thus increasing the reliability of the identification. researchgate.net

Both full-scan and selected-ion monitoring (SIM) modes are employed in GC-MS analysis for this compound and its isomers. Full-scan acquisition involves collecting mass spectra over a wide m/z range (e.g., 45 to 450 amu), which is useful for the qualitative identification of unknown compounds and for confirming the identity of target analytes by comparing their spectra with reference libraries. usgs.govusgs.gov

For enhanced sensitivity and quantitative analysis, SIM mode is often preferred. nemi.gov In this mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases the signal-to-noise ratio. fms-inc.com For trimethylnaphthalenes, which have a molecular weight of 170.25 g/mol , the molecular ion (m/z 170) is typically used as the primary quantitation ion. clu-in.orgnih.gov Confirmation ions, which are characteristic fragment ions, are also monitored to ensure specificity. For the related isomer 2,3,5-trimethylnaphthalene, the quantitation ion is m/z 170, and a key confirmation ion is m/z 155. clu-in.org This approach is routinely used in environmental monitoring to achieve low detection limits. windows.netwindows.netclu-in.org

| Mode | Application | Key Ions for Trimethylnaphthalenes (m/z) | Reference |

| Full-Scan | Qualitative identification, structural confirmation | Scans a wide range (e.g., 45-450 amu) | usgs.govusgs.gov |

| Selected-Ion Monitoring (SIM) | Quantitative analysis, enhanced sensitivity | Quantitation: 170, Confirmation: 155 | clu-in.org |

For the ultra-trace analysis of this compound in highly complex matrices, tandem mass spectrometry (GC-MS/MS) provides exceptional selectivity and sensitivity. up.ac.zaresearchgate.net This technique involves the selection of a specific precursor ion (e.g., the molecular ion at m/z 170) in the first mass analyzer, followed by its fragmentation through collision-induced dissociation (CID), and then the detection of specific product ions in the second mass analyzer. This process, known as selected reaction monitoring (SRM), effectively eliminates chemical noise from the matrix, allowing for very low detection limits. researchgate.net

A study on the analysis of PAHs in scrubber water from ships developed a GC-MS/MS method that demonstrated the power of this technique. researchgate.net By monitoring specific precursor-to-product ion transitions, the method achieved low limits of detection (LODs) for various PAHs and alkyl-PAHs, proving its suitability for challenging aqueous samples. researchgate.net The use of GC-MS/MS is particularly valuable in fields like fire debris analysis, where the detection of trace levels of accelerants, including trimethylnaphthalenes, is critical. up.ac.za

Reliable quantitative analysis of this compound requires rigorous method validation to ensure the data are accurate and reproducible. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, recovery, and precision. ddtjournal.netveterinaryworld.org

Linearity : The method's linearity is established by analyzing a series of calibration standards over a defined concentration range. For PAHs, excellent linearity is often achieved, with correlation coefficients (r²) greater than 0.99. researchgate.netresearchgate.net

LOD and LOQ : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. eflm.eu These are often calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the intercept and S is the slope). und.edu For example, a validated GC-MS method for naphthalene (B1677914) derivatives in water reported an LOD of 0.224 µg/L and an LOQ of 0.746 µg/L for 2-methylnaphthalene (B46627), indicating the high sensitivity of modern methods. researchgate.net Another study reported a method detection limit (MDL) of 5.1 µg/kg for 2,3,6-trimethylnaphthalene (B1294624) in sediment. usgs.gov

Recovery : Recovery experiments assess the efficiency of the sample extraction and preparation process. This is determined by analyzing spiked samples (samples to which a known amount of the analyte has been added). Acceptable recovery values typically range from 80% to 120%. A method for naphthalene derivatives showed recoveries between 81.9% and 95.6%. researchgate.net

Precision : Precision measures the degree of agreement among repeated measurements and is usually expressed as the relative standard deviation (RSD). It is evaluated at different levels (e.g., repeatability within the same day and intermediate precision across different days). For trace analysis of PAHs, RSDs below 10-20% are generally considered acceptable. researchgate.netresearchgate.net

| Validation Parameter | Typical Performance for Alkylated Naphthalenes | Reference |

| Linearity (r²) | > 0.99 | researchgate.netresearchgate.net |

| LOD | 0.094 - 0.224 µg/L (in water) | researchgate.net |

| LOQ | 0.312 - 0.746 µg/L (in water) | researchgate.net |

| Recovery | 81.9% - 95.6% | researchgate.net |

| Precision (RSD) | < 10% | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule. slideshare.netethernet.edu.et

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms in a molecule. slideshare.net For this compound, the ¹H NMR spectrum displays distinct signals for the aromatic protons on the naphthalene ring system and the protons of the three methyl groups. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of their electronic environment. researchgate.net

Experimental data for this compound shows characteristic chemical shifts. hmdb.ca The aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons appear in the upfield region (δ 2.0-3.0 ppm). The precise chemical shifts and the splitting patterns (due to spin-spin coupling between neighboring protons) allow for the unambiguous assignment of each proton to its position on the molecule, confirming the 1,2,4-substitution pattern. chemicalbook.com For instance, a ¹H NMR spectrum of this compound was recorded on a Varian A-60D instrument, and data is available in public databases like PubChem. nih.gov Another dataset was acquired at 400 MHz using deuterated chloroform (B151607) (CDCl₃) as the solvent. hmdb.ca

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Provided |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Confirms the presence of the naphthalene ring system and provides information on the substitution pattern. |

| Methyl Protons (-CH₃) | 2.0 - 3.0 | Confirms the presence and number of methyl groups and their position on the ring. |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules by providing information about the different carbon environments within a molecule. bhu.ac.inlibretexts.org In the ¹³C NMR spectrum of this compound, each non-equivalent carbon atom produces a distinct signal, allowing for direct insight into the carbon skeleton. bhu.ac.in

The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, carbons in aromatic rings typically resonate in the range of 110-150 ppm, while methyl carbons appear at much lower chemical shifts, generally between 10-30 ppm. libretexts.org The specific chemical shifts for this compound are influenced by the positions of the methyl groups on the naphthalene ring, which cause slight variations in the electronic shielding of the aromatic carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 133.9 |

| C2 | 131.7 |

| C3 | 126.1 |

| C4 | 134.4 |

| C4a | 132.3 |

| C5 | 125.8 |

| C6 | 125.4 |

| C7 | 124.7 |

| C8 | 128.9 |

| C8a | 130.6 |

| C1-CH₃ | 20.9 |

| C2-CH₃ | 15.3 |

| C4-CH₃ | 19.8 |

Note: These are predicted values and may vary slightly from experimental data.

Advanced NMR Techniques for Complex Mixture Characterization

While one-dimensional ¹H and ¹³C NMR are fundamental, advanced NMR techniques are often required for the unambiguous characterization of this compound in complex mixtures where signal overlap is common. manchester.ac.uk Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between different nuclei and piecing together the molecular structure. numberanalytics.comnptel.ac.in

These advanced methods can help to:

Resolve Overlapping Signals: By spreading the signals into two dimensions, it is possible to resolve signals that would overlap in a one-dimensional spectrum. manchester.ac.uk

Establish Structural Connectivity: Experiments like COSY identify proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively, providing a detailed picture of the molecular framework. numberanalytics.comnptel.ac.in

Differentiate Isomers: The precise connectivities and chemical shifts revealed by these techniques can be used to distinguish between different trimethylnaphthalene isomers.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Separation

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that offers significantly enhanced peak capacity compared to conventional one-dimensional GC. sepsolve.comchemistry-matters.com This makes it particularly well-suited for the analysis of complex samples containing numerous isomers, such as those found in petroleum and environmental extracts. wikipedia.orgazom.com

In GCxGC, the sample is subjected to two independent separation stages using columns with different stationary phases, typically a non-polar column in the first dimension and a polar or shape-selective column in the second dimension. sepsolve.comchemistry-matters.com This orthogonal separation mechanism allows for the resolution of co-eluting compounds from the first dimension. wikipedia.org For trimethylnaphthalene isomers, this means that compounds that are not separated based on boiling point in the first dimension can be separated based on their polarity or shape in the second dimension.

The resulting data is presented as a two-dimensional chromatogram, or contour plot, where compounds with similar chemical properties tend to cluster together, aiding in their identification. azom.com This structured elution pattern is a key advantage of GCxGC for the analysis of complex hydrocarbon mixtures. chemistry-matters.comazom.com

Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and preconcentration of volatile and semi-volatile organic compounds from various matrices. mdpi.comchromatographyonline.com The technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace above a sample. mdpi.com The analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. chromatographyonline.com

Key parameters that are optimized to maximize the extraction efficiency of this compound include the choice of fiber coating, extraction time, and temperature. nih.gov Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or mixed-phase coatings like PDMS/DVB (divinylbenzene), offer varying selectivities for different analytes. nih.gov After extraction, the fiber is transferred to the injection port of a gas chromatograph where the analytes are thermally desorbed for analysis. chromatographyonline.com HS-SPME is particularly advantageous for its simplicity, speed, and the ability to minimize matrix interferences. mdpi.com

Other Advanced Analytical Techniques (e.g., LC-HRMS, Infrared Spectroscopy)

In addition to NMR and GC-based methods, other advanced analytical techniques play a role in the comprehensive characterization of this compound.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): While GC is more common for volatile compounds like trimethylnaphthalenes, LC-HRMS can be employed, particularly for less volatile derivatives or when analyzing complex matrices where minimal sample preparation is desired. sielc.comresearchgate.net High-resolution mass spectrometry provides highly accurate mass measurements, which can aid in the confirmation of the elemental composition of the molecule and its fragments, thus increasing confidence in its identification. animbiosci.org

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic C-H stretching and bending vibrations for both the aromatic ring and the methyl groups, as well as C=C stretching vibrations for the aromatic system. While IR spectroscopy alone is generally not sufficient for definitive isomer identification, it serves as a valuable complementary technique for confirming the presence of the naphthalene core and alkyl substituents. nih.gov

Catalytic Processes and Chemical Transformations Involving 1,2,4 Trimethylnaphthalene

Catalytic Formation and Isomerization of Alkylated Naphthalenes

The synthesis and isomerization of alkylated naphthalenes, including 1,2,4-trimethylnaphthalene, are predominantly achieved through acid-catalyzed reactions. These processes are fundamental in the petrochemical industry for the production of specialty chemicals and lubricant base oils.

Zeolites, with their well-defined microporous structures and tunable acidity, are highly effective catalysts for the alkylation and isomerization of aromatic compounds. In the context of trimethylnaphthalenes, zeolites facilitate the electrophilic substitution of alkyl groups onto the naphthalene (B1677914) ring and the subsequent rearrangement of these groups.

The formation of this compound can be a product of the methylation of naphthalene or methylnaphthalenes. Zeolite catalysts such as Beta, Y, and ZSM-5 have been investigated for these types of reactions. The shape-selective nature of zeolites plays a critical role in determining the product distribution. For instance, the pore dimensions of the zeolite can influence which isomers of trimethylnaphthalene are preferentially formed or allowed to diffuse out of the catalyst pores.

Isomerization reactions of trimethylnaphthalenes are also catalyzed by zeolites. These reactions typically proceed through a series of intramolecular and intermolecular methyl shifts, driven by the acidic sites within the zeolite framework. The thermodynamic equilibrium of the different trimethylnaphthalene isomers influences the final product composition. Studies on the isomerization of related compounds, such as 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627), over beta zeolite have been extensively investigated to optimize the production of specific isomers. nih.govrsc.org

Research has shown that the catalytic performance of zeolites in these reactions is highly dependent on several factors, including the Si/Al ratio, which affects the acid site density and strength, the crystal size, and the presence of extra-framework species. For instance, modifying HBEA zeolite with a mixture of inorganic and organic acids has been shown to alter its acidic properties, which in turn affects the selectivity and yield of the desired products in methylnaphthalene isomerization.

This compound is a component of heavy aromatic fractions in crude oil and refinery streams, such as heavy reformate. researchgate.netepa.gov These fractions are often subjected to catalytic upgrading processes to produce more valuable products like gasoline, diesel fuel, and petrochemical feedstocks. google.comunizg.hr

In processes like fluid catalytic cracking (FCC) and hydrocracking, complex hydrocarbon molecules are broken down into smaller, more useful ones. The alkylated naphthalenes present in the feedstock can undergo a variety of reactions, including dealkylation, isomerization, and hydrogenation. The specific reaction pathway is dependent on the catalyst used and the process conditions (temperature, pressure, and hydrogen partial pressure).